molecular formula C16H20N4O2 B8349984 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Cat. No. B8349984
M. Wt: 300.36 g/mol
InChI Key: KRRCOZZNVSJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)pyrimidine

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

5-[(3,5-dimethoxy-4-prop-1-en-2-ylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N4O2/c1-9(2)14-12(21-3)6-10(7-13(14)22-4)5-11-8-19-16(18)20-15(11)17/h6-8H,1,5H2,2-4H3,(H4,17,18,19,20)

InChI Key

KRRCOZZNVSJYJA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.0 mg. of 4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol was warmed under reflux for 1 hour in 1 ml. of concentrated hydrochloric acid. After cooling, the mixture was adjusted to pH 10 with concentrated aqueous ammonia and extracted three times with 2 ml. of ethyl acetate each time. The extract was dried and evaporated. The residue yielded, after recrystallization from methanol, 3.2 mg. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine, having a melting point of 228°-229° C.
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4-[(4-acetylamino-2-amino-5-pyrimidyl)-methyl]-2,6-dimethoxy-α,α-dimethylbenzyl alcohol
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Synthesis routes and methods II

Procedure details

3.3 Ml. of 1-N hydrochloric acid were added to a solution of 0.9 g. of 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine in 100 ml. of methanol. The solution was concentrated to 25 ml. and, after cooling, the crystals were removed by filtration under suction and dried. The resulting 2,4-diamino-5-(4-isopropenyl-3,5-dimethoxybenzyl)-pyrimidine hydrochloride melts at above 300° C.
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Synthesis routes and methods III

Procedure details

0.65 G. of dimethylaniline was added dropwise while stirring to a suspension of 0.8 g. of 2,6-diamino-5-(3,5-dimethoxy-4-isopropenylbenzyl)-4-pyrimidinol in 6.5 g. of phosphorus oxychloride. The mixture was boiled for 4 hours while stirring and then about half of the phosphorus oxychloride was distilled under reduced pressure. About 10 g. of ice were added to the residue. The suspension was left to stand at room temperature for 2 days, adjusted to pH 10 with concentrated ammonia solution and the precipitate was filtered under suction 2 hours later. The precipitate was freed from dimethylaniline by steam distillation. After cooling the aqueous suspension, the resulting crude 2,6-diamino-4-chloro-5-(3,5-dimethoxy-4-isopropenylbenzyl)-pyrimidine was chromatographed on silica gel with benzene/methanol (9:1, v/v) and, after evaporation of the solvents, recrystallized from methanol. Yield: 0.27 g. (32%); melting point 199°-200° C.
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